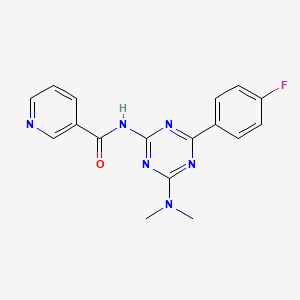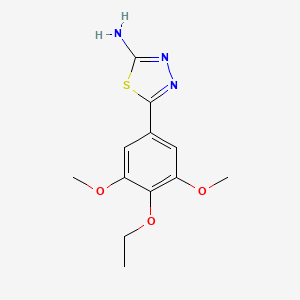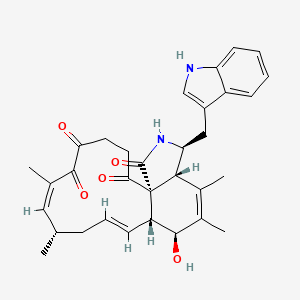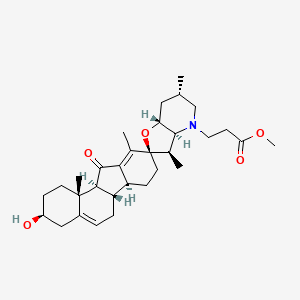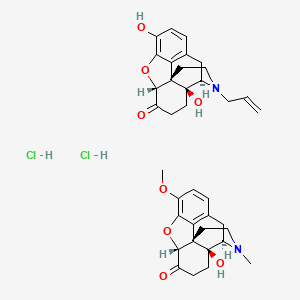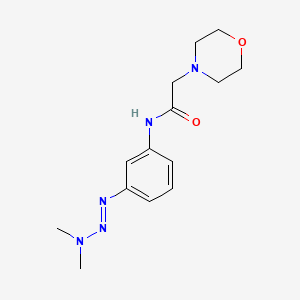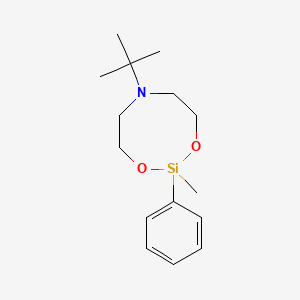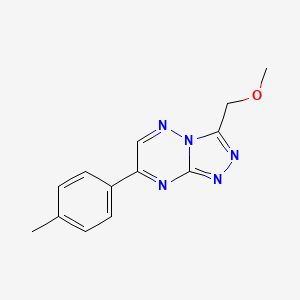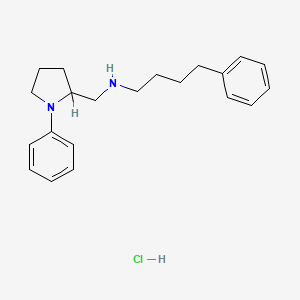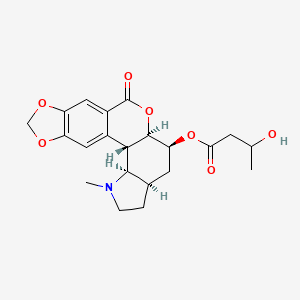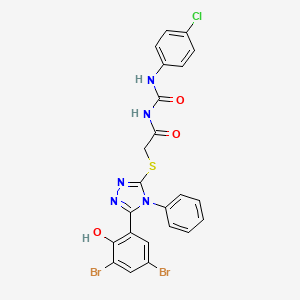
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-ethyl-3-(2-pyridinyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-ethyl-3-(2-pyridinyl)- is a heterocyclic compound that belongs to the benzimidazole family. This compound is characterized by its unique structure, which includes a benzimidazole core with a chlorine atom at the 5th position, an ethyl group at the 1st position, and a pyridinyl group at the 3rd position. The presence of these substituents imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-ethyl-3-(2-pyridinyl)- can be achieved through several synthetic routes. One common method involves the cyclocarbonylation of 1,2-diaminobenzenes. This reaction typically employs reagents such as 1,1’-carbonyldiimidazole, phosgene, triphosgene, or ureas under controlled conditions . Another approach involves the transformation of benzimidazolium salts, which can be achieved through ring-opening reactions and unusual C–O bond cleavage of alkoxides .
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclocarbonylation processes using phosgene or triphosgene as carbonyl sources. These processes require precise control of reaction conditions, including temperature, pressure, and reaction time, to ensure high yields and purity of the final product. Additionally, the use of catalysts such as palladium acetate or tungstates can enhance the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-ethyl-3-(2-pyridinyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of reactive sites within the molecule, such as the chlorine atom and the benzimidazole core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound, leading to the formation of benzimidazole derivatives with different functional groups.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, potentially modifying the benzimidazole ring or the substituents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can produce a variety of substituted benzimidazoles with different functional groups .
Scientific Research Applications
2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-ethyl-3-(2-pyridinyl)- has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-ethyl-3-(2-pyridinyl)- involves its interaction with specific molecular targets and pathways. For instance, its inhibition of tubulin polymerization disrupts microtubule dynamics, which is crucial for cell division and intracellular transport . Additionally, as a histamine H3-receptor antagonist, the compound modulates neurotransmitter release in the central nervous system, potentially affecting cognitive and behavioral functions .
Comparison with Similar Compounds
Similar Compounds
2H-Benzimidazol-2-one: The parent compound without the chlorine, ethyl, and pyridinyl substituents.
5-Chloro-2H-benzimidazol-2-one: Similar structure but lacks the ethyl and pyridinyl groups.
1-Ethyl-2H-benzimidazol-2-one: Similar structure but lacks the chlorine and pyridinyl groups.
3-(2-Pyridinyl)-2H-benzimidazol-2-one: Similar structure but lacks the chlorine and ethyl groups.
Uniqueness
The uniqueness of 2H-Benzimidazol-2-one, 1,3-dihydro-5-chloro-1-ethyl-3-(2-pyridinyl)- lies in its specific combination of substituents, which imparts distinct chemical and biological properties. The presence of the chlorine atom enhances its reactivity in substitution reactions, while the ethyl and pyridinyl groups contribute to its biological activity and potential therapeutic applications.
Properties
CAS No. |
89659-93-8 |
|---|---|
Molecular Formula |
C14H12ClN3O |
Molecular Weight |
273.72 g/mol |
IUPAC Name |
5-chloro-1-ethyl-3-pyridin-2-ylbenzimidazol-2-one |
InChI |
InChI=1S/C14H12ClN3O/c1-2-17-11-7-6-10(15)9-12(11)18(14(17)19)13-5-3-4-8-16-13/h3-9H,2H2,1H3 |
InChI Key |
QPTUZSRKKCPICV-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C2=C(C=C(C=C2)Cl)N(C1=O)C3=CC=CC=N3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


